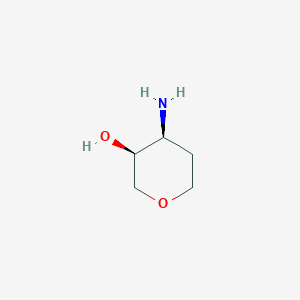

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to analyze the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be analyzed .Scientific Research Applications

Inhibition of Ornithine Aminotransferase

Ornithine aminotransferase (OAT): is an enzyme overexpressed in certain cancers, such as hepatocellular carcinoma (HCC). Compounds similar to (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol have been shown to inactivate OAT, which can inhibit the growth of HCC . This suggests that derivatives of this compound could be potent inactivators of OAT, providing a pathway for therapeutic applications in cancer treatment.

Enzyme Inhibitor Research

The structural analogs of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol have been found to inactivate γ-aminobutyric acid aminotransferase (GABA-AT) . This enzyme is involved in the metabolism of the inhibitory neurotransmitter GABA. By studying the inactivation mechanism, researchers can develop new treatments for diseases related to neurotransmitter imbalances, such as epilepsy.

Synthesis of Iminosugars

Iminosugars are sugar mimetics that inhibit carbohydrate-processing enzymes like glucosidases. An improved stereoselective synthesis of a compound structurally related to (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol has been reported, which could lead to the development of new therapeutic agents for diseases like type 2 diabetes and lysosomal storage disorders .

Development of Glycosidase Inhibitors

Aminocyclopentitols, which are structurally similar to (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol, are known to be effective glucosidase inhibitors. These compounds mimic the structure of carbohydrates and can be used to develop treatments for conditions that involve carbohydrate-processing enzymes .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S,4S)-4-aminooxan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluoro-4-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895771.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2895773.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2895776.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2895777.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2895780.png)

![2-[(2,4-dichlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2895786.png)